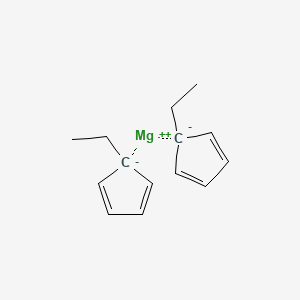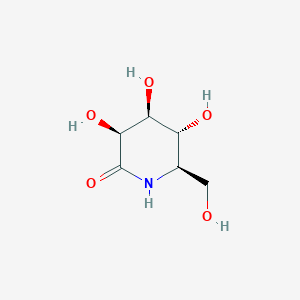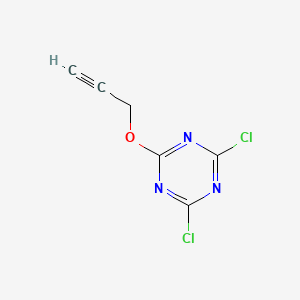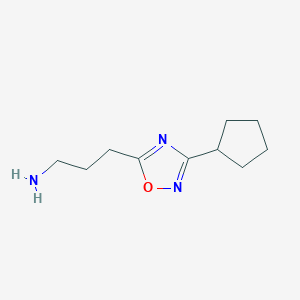
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of two ethylcyclopentadienyl ligands bonded to a central magnesium atom. It is commonly used in various chemical applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium can be synthesized through the reaction of ethylcyclopentadiene with magnesium in the presence of a suitable solvent . The reaction typically involves the following steps:
- Dissolution of magnesium in anhydrous tetrahydrofuran (THF).
- Addition of ethylcyclopentadiene to the magnesium solution.
- Stirring the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and removal of the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various organometallic compounds .
Aplicaciones Científicas De Investigación
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mecanismo De Acción
The mechanism of action of bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium involves its ability to donate electrons and form coordination complexes with other molecules. The ethylcyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(isopropylcyclopentadienyl)magnesium
- Magnesium bis(1,4-di-t-butyl-1,4-diazabutadiene)
- Magnesium bromide ethyl etherate
- Magnesium oxide
Uniqueness
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H18Mg |
|---|---|
Peso molecular |
210.60 g/mol |
Nombre IUPAC |
magnesium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
Clave InChI |
BCORMQMNAKCFOT-UHFFFAOYSA-N |
SMILES canónico |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-bromo-2-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B11726127.png)
![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)






![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)


![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![(1S,3E,4R)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11726213.png)
